

Structure-Activity Relationship of Chlorinated Benzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of chlorinated benzoic acid derivatives across various biological activities, supported by experimental data. The information is compiled from multiple studies to offer a comprehensive overview for researchers in medicinal chemistry, agrochemistry, and related fields.

Antimicrobial Activity

Chlorinated benzoic acid derivatives have demonstrated notable antimicrobial properties. The position and number of chlorine atoms on the benzoic acid scaffold, as well as the nature of substituents, significantly influence their efficacy against both bacteria and fungi.

Antibacterial Activity

A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts. These compounds showed greater potential against Gram-negative bacteria, such as *Escherichia coli*, compared to Gram-positive bacteria. [1][2][3] Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activity is influenced by topological parameters.[1][2][3]

Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found that some compounds exhibited moderate antibacterial activity against Gram-positive strains like *Enterococcus faecium*, *Staphylococcus aureus*, and *Bacillus subtilis*.[4]

Table 1: Antibacterial Activity of Selected Chlorinated Benzoic Acid Derivatives

Compound	Target Organism(s)	Activity (MIC/pMIC)	Key Structural Features	Reference
Schiff's bases of 2-chlorobenzoic acid	E. coli (Gram-negative)	pMIC _{EC} up to 2.27 μ M/ml	Schiff's base moiety	[1][2][3]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid	E. faecium E5	Inhibition zone: 15 mm	N-acyl- α -amino acid derivative	[4]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one	S. aureus ATCC 6538, B. subtilis ATCC 6683	MIC: 125 μ g/mL	1,3-oxazol-5(4H)-one derivative	[4]
3,4-Dichloro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid	Staphylococci strains	MIC: as low as 0.5 μ g/mL	Dichloro substitution on the aniline moiety	[5]

Antifungal Activity

The antifungal potential of chlorinated benzoic acid derivatives has also been investigated. Studies have shown activity against fungal strains like *Candida albicans* and *Aspergillus niger*. [1][2][3] For instance, a 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a phenyl group at the 5-position showed activity against *C. albicans*.[4]

Table 2: Antifungal Activity of Selected Chlorinated Benzoic Acid Derivatives

Compound	Target Organism(s)	Activity	Key Structural Features	Reference
Schiff's bases of 2-chlorobenzoic acid	C. albicans, A. niger	Active	Schiff's base moiety	[1][2][3]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid	C. albicans 393	Inhibition zone: 8 mm	1,3-oxazole with a phenyl group	[4]

Anticancer Activity

Certain chlorinated benzoic acid derivatives have emerged as promising anticancer agents, with a key mechanism of action being the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

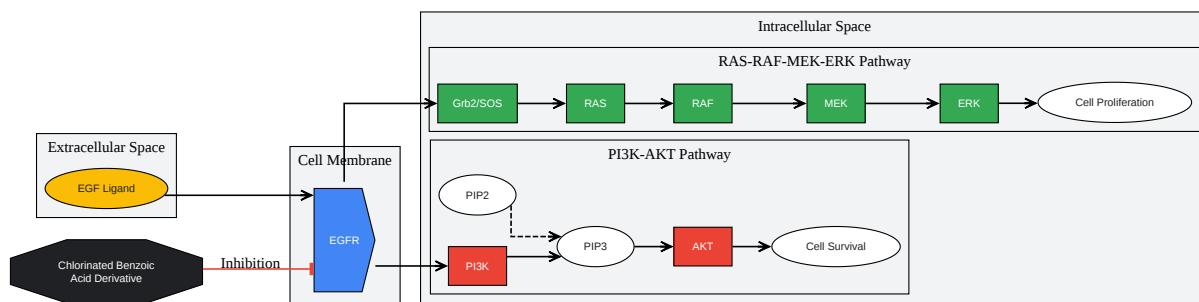
A series of 4-amino-3-chloro benzoate ester derivatives were synthesized and evaluated for their anticancer properties.[6][7] Among these, hydrazine-1-carbothioamide derivatives, particularly compound N5a, demonstrated significant cytotoxicity against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines, with activity comparable to the established EGFR inhibitor, Erlotinib.[6][7]

Table 3: Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Derivatives

Compound	Cancer Cell Line	IC50 (µM) vs. Erlotinib	EGFR Inhibition (IC50 µM)	Key Structural Features	Reference
N5a (hydrazine-1-carbothioamide derivative)	A549 (Lung)	More potent than Erlotinib	Comparable to Erlotinib	Hydrazine-1-carbothioamide moiety	[6][7]
HepG2 (Liver)		More potent than Erlotinib	[6][7]		
HCT-116 (Colon)		More potent than Erlotinib	[6][7]		

EGFR Signaling Pathway Inhibition

The anticancer effect of these compounds is attributed to their ability to inhibit the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[8][9][10] Inhibition of EGFR tyrosine kinase blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to apoptosis in cancer cells.[5]



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Caption: EGFR signaling pathway and the inhibitory action of chlorinated benzoic acid derivatives.

Herbicidal Activity

Chlorinated benzoic acid derivatives, such as those belonging to the benzoic acid herbicide family (e.g., dicamba), act as synthetic auxins.^{[11][12]} Their mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.^[11] The herbicidal activity is influenced by the substitution pattern on the aromatic ring. For instance, asymmetric 3-chlorobenzamides with specific alkyl substituents on the amide nitrogen have shown excellent phytotoxicity and selectivity.^[13]

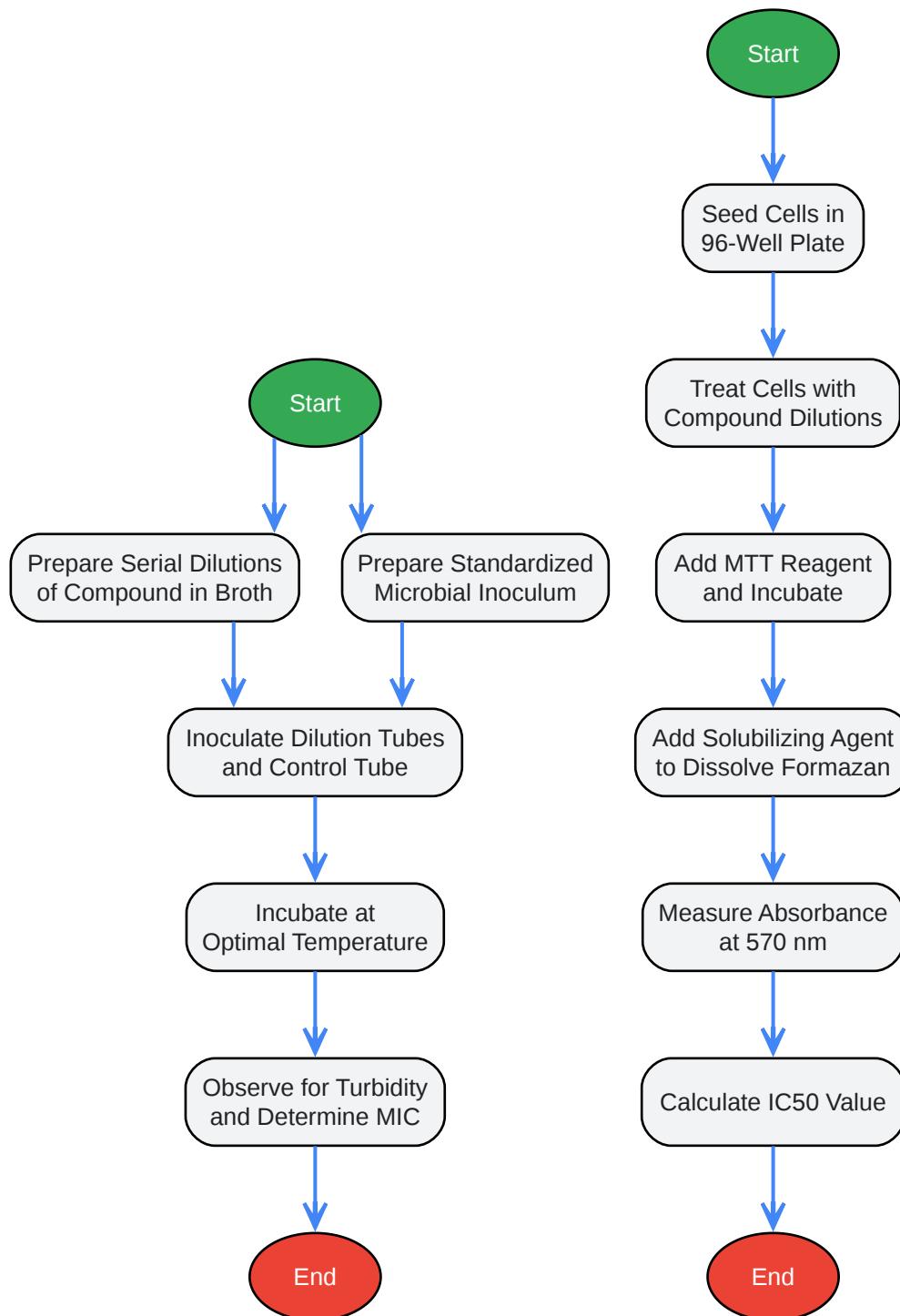
Experimental Protocols

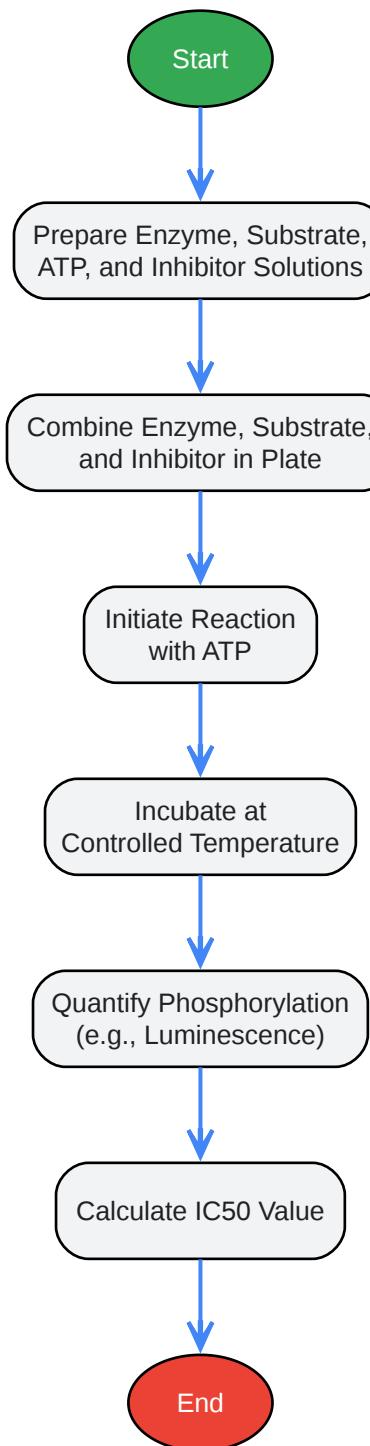
Antimicrobial Susceptibility Testing: Broth Tube Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]

Protocol:

- Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the chlorinated benzoic acid derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in sterile test tubes.[13][15][16][17]
- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14] This suspension is then further diluted.
- Inoculation: Each tube containing the antimicrobial dilution and a control tube (without the antimicrobial agent) is inoculated with the prepared microbial suspension.[13]
- Incubation: The tubes are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[13]
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13][16]





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